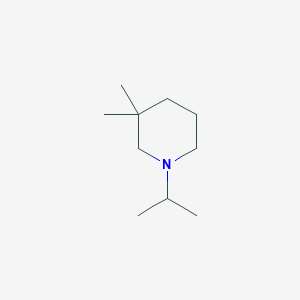
Azetidine-2,4-dicarboxylic acid
Descripción general
Descripción
Azetidine-2,4-dicarboxylic acid (ADCA) is an amino acid derivative that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino acid that has a four-membered ring structure, which is rare in natural amino acids. ADCA is known to have various biochemical and physiological effects, making it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
Azetidine-2,4-dicarboxylic acid has various scientific research applications, including as a building block for peptide synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal coordination chemistry. Azetidine-2,4-dicarboxylic acid has also been studied for its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate glutamate receptors.
Mecanismo De Acción
Azetidine-2,4-dicarboxylic acid has been shown to modulate glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. Azetidine-2,4-dicarboxylic acid acts as a partial agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. Azetidine-2,4-dicarboxylic acid has also been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Efectos Bioquímicos Y Fisiológicos
Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of glutamate decarboxylase, and the activation of the mTOR pathway. Azetidine-2,4-dicarboxylic acid has also been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidine-2,4-dicarboxylic acid has several advantages for lab experiments, including its stability and solubility in water. However, Azetidine-2,4-dicarboxylic acid can be challenging to synthesize, and its high cost may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for Azetidine-2,4-dicarboxylic acid research, including its potential as a treatment for neurological disorders, its role in synaptic plasticity and memory formation, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential side effects.
Conclusion:
In conclusion, Azetidine-2,4-dicarboxylic acid is a promising amino acid derivative that has various scientific research applications. Its unique properties, including its four-membered ring structure, make it an interesting molecule for further study. Azetidine-2,4-dicarboxylic acid has various biochemical and physiological effects, and its potential as a treatment for neurological disorders makes it a molecule of significant interest. Further research is needed to fully understand the mechanism of action of Azetidine-2,4-dicarboxylic acid and its potential applications.
Métodos De Síntesis
Azetidine-2,4-dicarboxylic acid can be synthesized using various methods, including the Strecker synthesis, Gabriel synthesis, and the Mannich reaction. The Strecker synthesis involves the reaction of aldehydes with ammonia and hydrogen cyanide to form an amino acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide, which is then hydrolyzed to form an amino acid. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form an amino acid.
Propiedades
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-2,4-dicarboxylic acid | |
CAS RN |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)



![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)




